![molecular formula C10H17ClO2S B13236324 Spiro[4.5]decane-8-sulfonyl chloride](/img/structure/B13236324.png)
Spiro[4.5]decane-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.5]decane-8-sulfonyl chloride is a chemical compound with the molecular formula C10H17ClO2S. It features a spirocyclic structure, which means it has two rings that share a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]decane-8-sulfonyl chloride typically involves the formation of the spirocyclic core followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of a suitable spirocyclic precursor with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The spirocyclic core can undergo oxidation to form spirocyclic ketones or lactones under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Spirocyclic Ketones/Lactones: Formed by oxidation of the spirocyclic core
Scientific Research Applications
Spiro[4.5]decane-8-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[4.5]decane-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes. For example, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme and competes with natural substrates, thereby modulating the enzyme’s activity . This interaction can affect various biological pathways, including those involved in oxygen sensing and response.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[5.5]undecane: A larger spirocyclic compound with an additional carbon atom in one of the rings.
Uniqueness
Spiro[4Its ability to undergo a variety of chemical reactions and its potential as a prolyl hydroxylase domain inhibitor make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C10H17ClO2S |
|---|---|
Molecular Weight |
236.76 g/mol |
IUPAC Name |
spiro[4.5]decane-8-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2 |
InChI Key |
YKQJIVPKMIVFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
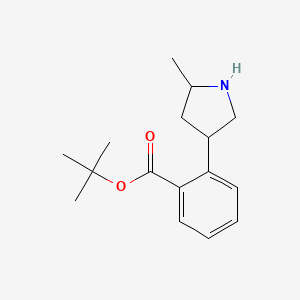
![2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine](/img/structure/B13236250.png)

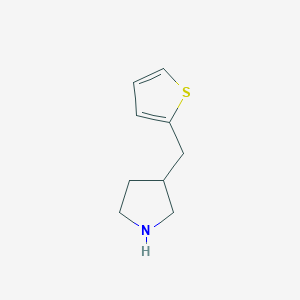
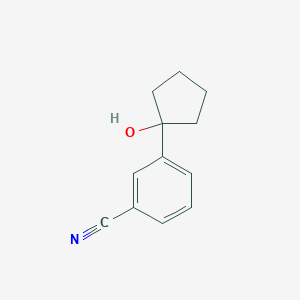
![2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)
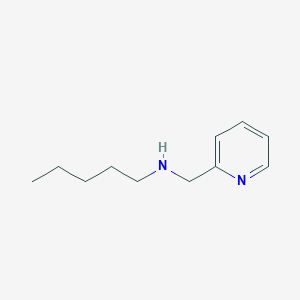
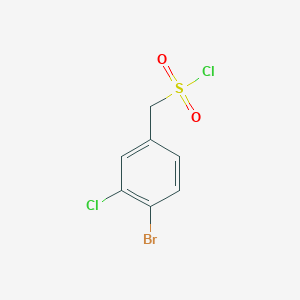
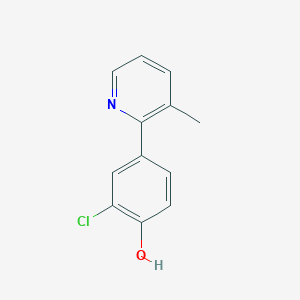
![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B13236311.png)
![2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13236313.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B13236318.png)
